molecular formula C5H9NO5S B1253166 3-((Carboxymethyl)sulfinyl)alanine CAS No. 20960-90-1

3-((Carboxymethyl)sulfinyl)alanine

Cat. No.: B1253166
CAS No.: 20960-90-1
M. Wt: 195.2 g/mol
InChI Key: DUGSIUCROZRSMS-JAFRLTCSSA-N
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Description

3-((Carboxymethyl)sulfinyl)alanine: is an organic compound with the molecular formula C5H9NO5S L-Alanine, 3-[®-(carboxymethyl)sulfinyl]- . This compound is a non-natural amino acid and is characterized by the presence of a sulfinyl group attached to the alanine backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Carboxymethyl)sulfinyl)alanine typically begins with the amino acid L-alanine One common method involves the use of L-glycine as a starting material, which undergoes a series of chemical reactions to yield the target compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 3-((Carboxymethyl)sulfinyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-((Carboxymethyl)sulfinyl)alanine has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-((Carboxymethyl)sulfinyl)alanine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. The compound can also modify proteins through covalent attachment to specific amino acid residues, altering their function and activity .

Comparison with Similar Compounds

  • 3-Sulfino-L-alanine
  • S-(3-carboxymethylthio)-L-alanine
  • Carbocisteine ®-S-Oxide

Comparison: 3-((Carboxymethyl)sulfinyl)alanine is unique due to its specific sulfinyl group attached to the alanine backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfinyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSIUCROZRSMS-JAFRLTCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943254
Record name 3-(Carboxymethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20960-90-1
Record name Alanine, 3-((carboxymethyl)sulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020960901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Carboxymethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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